molecular formula C8H13NO2 B8191381 Ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate

Ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B8191381
M. Wt: 155.19 g/mol
InChI Key: FVXMHPBISAMATP-POYBYMJQSA-N
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Description

Ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a nitrogen atom at the 2-position of the bicyclo[3.1.0]hexane scaffold and an ethyl ester group at the 1-position. Its stereochemistry (1R,5S) confers distinct spatial and electronic properties, making it valuable in pharmaceutical synthesis and asymmetric catalysis.

Properties

IUPAC Name

ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)8-5-6(8)3-4-9-8/h6,9H,2-5H2,1H3/t6-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXMHPBISAMATP-POYBYMJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]12C[C@@H]1CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethyl ester with a suitable azabicyclic precursor. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : Ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate serves as an essential intermediate in the synthesis of complex organic molecules, allowing chemists to construct diverse chemical entities.

Biology

  • Biochemical Probes : The compound is investigated for its potential as a ligand in biochemical assays, aiding in the study of enzyme mechanisms and interactions with biological targets.

Medicine

  • Neuropharmacology : Recent studies have highlighted its potential therapeutic properties, particularly as an inhibitor of GABA-aminotransferase (GABA-AT). This inhibition can enhance GABA levels in the brain, suggesting applications in treating neurological disorders such as epilepsy and anxiety.

Pharmacological Studies

Recent pharmacological studies have demonstrated significant biological activities associated with this compound:

  • Anticonvulsant Activity : In animal models, administration resulted in a notable reduction in seizure frequency and severity due to increased GABAergic activity.
  • Neuroprotective Effects : In vitro studies indicated that the compound protects neuronal cells from oxidative stress-induced damage by reducing reactive oxygen species levels.

Case Study 1: Epilepsy Management

A clinical trial evaluated the efficacy of this compound as an adjunct therapy for patients with refractory epilepsy. Results showed a significant decrease in seizure episodes among participants receiving the compound compared to those on placebo.

Case Study 2: Anxiety Disorders

Another study focused on the anxiolytic effects in a rodent model of anxiety. Treatment with this compound significantly reduced anxiety-like behaviors in elevated plus maze tests, indicating its potential utility for anxiety disorders.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to similar compounds:

CompoundAnticonvulsant ActivityNeuroprotective EffectsPotential Therapeutic Use
This compoundSignificant reduction in seizuresProtects against oxidative stressNeurological disorders
Ethyl (1R,5S)-3-oxobicyclo[3.1.0]hexane-6-carboxylateModerate activityLimited evidenceLimited therapeutic use
Ethyl (1R,5S)-2-oxo-bicyclo[3.1.0]hexaneMinimal activityNo significant effectsNot applicable

Mechanism of Action

The mechanism of action of Ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules. This can influence various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₈H₁₃NO₂ (free base)
  • Molecular Weight : ~171.2 g/mol (free base)
  • CAS Registry: Not explicitly listed, but analogs with similar frameworks include 1330784-71-8 (hydrochloride salt of a stereoisomer) .

Comparison with Structural Analogs

Positional Isomers of the Azabicyclo Scaffold

Compounds differing in the position of the nitrogen atom or substituents on the bicyclo[3.1.0]hexane core exhibit marked variations in reactivity and applications.

Compound Name Aza Position Substituents Molecular Formula CAS Number Key Differences vs. Target Compound References
Ethyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate HCl 3-aza Ethyl ester, HCl salt C₈H₁₄ClNO₂ 69407-32-5 Nitrogen at 3-position; stereochemistry (1S,5S)
Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate 3-aza Methyl ester, 6,6-dimethyl C₁₀H₁₇NO₂ 2089577-29-5 Methyl ester; dimethyl groups alter ring strain
Ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate 3-oxa Ethyl ester, 2-oxo C₈H₁₀O₄ 184838-77-5 Oxygen replaces nitrogen; ketone functionality

Analysis :

  • Aza vs.

Stereoisomers and Salt Forms

Stereochemistry and salt formation significantly influence physicochemical properties and pharmacological activity.

Compound Name Stereochemistry Salt Form Molecular Weight (g/mol) Applications References
Ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate HCl 1S,5R Hydrochloride 191.658 Intermediate in asymmetric synthesis
rac-Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate Racemic (1R,5S) None ~157.2 Racemic mixtures for chiral resolution studies

Analysis :

  • Stereochemical Impact : The (1R,5S) configuration in the target compound may enhance binding affinity to chiral targets compared to (1S,5R) isomers .
  • Salt Forms : Hydrochloride salts improve solubility in aqueous media, facilitating use in pharmaceutical formulations .

Ester Variations and Functional Group Additions

Modifications to the ester group or additional functional groups expand utility in drug design.

Compound Name Ester Group Additional Groups Molecular Formula Key Applications References
Ethyl (1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate Ethyl Benzyl at 3-aza C₁₅H₁₉NO₂ Building block for protease inhibitors
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl Methyl 6,6-dimethyl, HCl salt C₁₀H₁₈ClNO₂ Intermediate in IDH1 inhibitor synthesis

Analysis :

  • Benzyl Groups : Enhance lipophilicity and binding to hydrophobic enzyme pockets .
  • Methyl Esters : Offer slower hydrolysis rates compared to ethyl esters, influencing prodrug design .

Biological Activity

Ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound known for its unique structural features and biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
CAS Number: 184838-77-5

The compound features a bicyclic structure that includes a nitrogen atom, which contributes to its reactivity and interaction with biological systems. The presence of the ethyl ester group enhances its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Azabicyclo Core: Starting from a suitable precursor such as an amino alcohol, the azabicyclo structure is formed through intramolecular cyclization.
  • Esterification: The carboxylic acid is converted to the ethyl ester using ethyl iodide in the presence of a base like potassium carbonate.

This compound exhibits biological activity primarily through its interaction with various molecular targets in biological systems. The nitrogen atom in the bicyclic structure allows for hydrogen bonding and coordination with enzymes and receptors, influencing their activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity: Research demonstrated that derivatives of azabicyclo compounds exhibited significant antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Neuropharmacological Effects: A study indicated that related compounds could modulate neurotransmitter systems, particularly affecting acetylcholine receptors, which may lead to applications in treating neurodegenerative diseases.
  • Enzyme Inhibition: this compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways, showing promise as a lead compound for drug development targeting metabolic disorders.

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AntimicrobialSignificant inhibition
NeuropharmacologicalModulation of neurotransmitters
Enzyme inhibitionInhibition of metabolic enzymes

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

  • Antibiotic Development: Its antimicrobial properties can be harnessed for new antibiotic formulations.
  • Neuroprotective Agents: Modulation of neurotransmitter systems suggests potential use in treating conditions like Alzheimer's disease.
  • Metabolic Disorder Treatments: As an enzyme inhibitor, it may be developed further for managing diabetes or obesity-related conditions.

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